Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate
Overview
Description
Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate is an organic compound with a complex structure that includes an ester and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate typically involves the reaction of 2-methylbut-3-yn-2-ylamine with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ethyl chloroacetate, forming the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohols, depending on the reducing agent used.
Substitution: The ester and carbamate groups can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted esters or carbamates.
Scientific Research Applications
Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its carbamate group.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate involves its interaction with biological molecules through its ester and carbamate groups. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The ester group can undergo hydrolysis, releasing the active compound that can interact with various molecular targets.
Comparison with Similar Compounds
2-Methylbut-3-yn-2-ol: This compound shares the alkyne group and is used in similar synthetic applications.
Ethyl carbamate: Another compound with a carbamate group, used in different contexts such as fermentation processes.
Ethyl acetate: A simpler ester that is widely used as a solvent in organic synthesis.
Uniqueness: Ethyl 2-[(2-methylbut-3-yn-2-yl)carbamoyl]acetate is unique due to the combination of its ester and carbamate functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple points of chemical modification, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-(2-methylbut-3-yn-2-ylamino)-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-5-10(3,4)11-8(12)7-9(13)14-6-2/h1H,6-7H2,2-4H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBRXNYHDFGUST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC(C)(C)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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